molecular formula C6H5Li3O7 B1201360 Lithium citrate CAS No. 919-16-4

Lithium citrate

Katalognummer B1201360
CAS-Nummer: 919-16-4
Molekulargewicht: 210 g/mol
InChI-Schlüssel: WJSIUCDMWSDDCE-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Lithium citrate does not have direct synthesis papers available, but research on similar lithium compounds provides insight into possible synthesis methods. For example, lithium vanadium oxide (Li1+xV3O8) was synthesized via a citrate sol-gel route at low temperatures, avoiding intermediate phases and achieving pure product directly. This method indicates that lithium citrate could potentially be synthesized through similar low-temperature sol-gel processes, utilizing citrate as a stabilizing agent to control the product's phase and morphology (Wu et al., 2005).

Molecular Structure Analysis

While specific studies on lithium citrate's molecular structure are scarce, analyses of related lithium-based compounds suggest that the citrate ion plays a crucial role in stabilizing lithium ions in a variety of structures. The use of citrate in synthesis often leads to well-defined crystalline phases and can influence the size and morphology of nanoparticles, as seen in lithium aluminate synthesis (Ovalle-Encinia et al., 2019).

Chemical Reactions and Properties

Research into lithium-ion poly(ethylene citrate)-TiO2 nanocomposites reveals that the esterification process involved in their synthesis could also be applicable to lithium citrate, indicating that its chemical properties can be tailored for specific applications. This includes improving the material's thermal stability and ionic conductivity, which are crucial for its use in energy storage and other applications (Pignanelli et al., 2019).

Physical Properties Analysis

The synthesis of lithium ferrite via a modified citrate gel precursor method provides insights into the physical properties of lithium citrate-based materials. Such methods can produce nanoparticles with specific sizes and magnetic properties, suggesting that the physical properties of lithium citrate and its derivatives can be finely tuned for various technological applications (Verma & Joy, 2008).

Chemical Properties Analysis

The study on aluminum-doped lithium lanthanum titanate synthesized using a citrate gel method demonstrates that lithium citrate-based materials can exhibit high ionic conductivity, making them suitable for use in solid electrolytes for lithium batteries. This highlights the potential of lithium citrate in creating materials with desirable chemical properties for energy storage applications (Le et al., 2015).

Wissenschaftliche Forschungsanwendungen

1. Lithium Extraction from Citrate Media

  • Application Summary : Lithium-ion battery (LIB) recycling has received continued interest in recent years due to its benefits, which include reducing the environmental impact of spent LIBs and providing a secondary source of valuable metals, such as Li, Co, and Ni .
  • Methods of Application : This paper characterized the Li separation with D2EHPA from citrate media as a function of pH and identified the optimal overall Li separation at a pH of 5.5 .
  • Results or Outcomes : The Li separation was optimized at a pH of 5.5, with which it was concluded that 23 vol.% D2EHPA and an O/A ratio of 4 provided the best Li separation, for which 66.1% Li was extracted with 26.9% residual Mn, 6.8% Co, and 7.7% Ni in a single stage .

2. Lithium Extraction by Capacitive Deionization

  • Application Summary : Extracting lithium from seawater has been explored as a potential solution to address the shortage of lithium supply .

3. Lithium-ion Batteries

  • Application Summary : Lithium can be used to store energy from renewable sources, such as solar and wind energy, and then release it when required .

4. Mood Stabilizer in Psychiatric Treatment

  • Application Summary : Lithium citrate is used as a mood stabilizer in the psychiatric treatment of manic states and bipolar disorder .
  • Methods of Application : It can be administered orally in the form of a syrup .
  • Results or Outcomes : There is extensive pharmacology of lithium, the active component of this salt .

5. Lithium-ion Battery Industries

  • Application Summary : Poly (ethylene oxide) based electrolytes, which transport lithium ions via polymer segmental motion, have been regarded as likely-looking for electrolytes for including all-solid-state Li-ion battery industries .

6. Low-Lithium Battery

  • Application Summary : An artificial intelligence (AI) program has identified a material not found in nature that could reduce the amount of lithium used in batteries by up to 70% .
  • Results or Outcomes : The new material, a blend of sodium, lithium, yttrium, and chloride ions, is a type of mixed metal chloride and was found to be the best option from 32 million candidates .

7. Anticancer Agent

  • Application Summary : Lithium citrate has been found to induce apoptosis, autophagy, and inhibition of tumor growth. It also participates in the regulation of tumor proliferation, tumor invasion, metastasis, and cell cycle arrest .

8. Treatment for Gout

  • Application Summary : Lithium citrate was proposed as a treatment for gout by Sir Alfred Baring Garrod in 1859. While it did not relieve gout, it was found to calm manic gout patients .

Safety And Hazards


  • Toxicity : Lithium compounds can be toxic if ingested in large amounts. Regular monitoring of blood lithium levels is essential during treatment.

  • Drug Interactions : Lithium citrate interacts with various medications, including diuretics and nonsteroidal anti-inflammatory drugs (NSAIDs).


Zukünftige Richtungen

Research on lithium citrate continues, focusing on:



  • Optimizing Dosage : Determining the most effective and safe dosage for bipolar disorder treatment.

  • Exploring New Applications : Investigating potential uses beyond bipolar disorder.


Eigenschaften

IUPAC Name

trilithium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSIUCDMWSDDCE-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Li3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

Record name Lithium citrate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citric acid, lithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70883185
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetrahydrate: White deliquescent solid; [Merck Index]
Record name Lithium citrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14721
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium.
Record name Lithium citrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lithium citrate

CAS RN

919-16-4, 10377-38-5
Record name Lithium citrate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citric acid, lithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium citrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trilithium citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LITHIUM CITRATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3655633623
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 3N solution of lithium citrate was prepared by slowly adding 384.3 grams of Miles Laboratories 50% w/w citric acid to a stirred aqueous slurry of reagent grade lithium carbonate and, after complete additional of the citric acid, adding sufficient water to bring the total volume to one liter. 3N solutions of lithium neutralized lactic acid, oxalic acid, and tricarballylic acid were similarly prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium citrate
Reactant of Route 2
Lithium citrate
Reactant of Route 3
Lithium citrate
Reactant of Route 4
Lithium citrate
Reactant of Route 5
Lithium citrate
Reactant of Route 6
Lithium citrate

Citations

For This Compound
7,240
Citations
X Zhang, P Aggarwal, X Li, C Oakman… - … Journal of Biomedical …, 2009 - ncbi.nlm.nih.gov
… Given the choice between the two formulations, our studies would suggest that lithium citrate would be the preferred drug as it results in the higher urinary excretion of citrate. These …
Number of citations: 13 www.ncbi.nlm.nih.gov
PJM Guelen, TJ Janssen, TCM De Witte… - … & drug disposition, 1992 - Wiley Online Library
The bioavailability of lithium citrate syrup was compared with that of regular lithium carbonate tablets in 18 healthy male human volunteers. Blood samples were collected up to 48 h …
Number of citations: 17 onlinelibrary.wiley.com
CG Janson, M Assadi, J Francis, L Bilaniuk, D Shera… - Pediatric …, 2005 - Elsevier
… We propose that simultaneous use of lithium citrate might be a noninvasive adjunctive treatment method for these patients. The possibility of a limiting therapeutic effect of lithium also …
Number of citations: 43 www.sciencedirect.com
RL Haney, EB Haney, DR Smith, MJ White - Open Journal of Soil Science, 2017 - scirp.org
… Lithium citrate was previously used in the H3A formulation, but resulted in a cloudy … In this study, we removed lithium citrate and compared the nutrients extracted from the modified (H3A-…
Number of citations: 15 www.scirp.org
J Gao, Y Li, J Liu, D Ling, X Deng, B Liu, R Li… - Spectrochimica Acta Part …, 2022 - Elsevier
Lithium citrate (LC) as a common food additive and also a psychiatric drug, usually in the form of tetrahydrate can gradually lose its crystalline water and convert into LC anhydrate at …
Number of citations: 7 www.sciencedirect.com
X Ben, L Jiang, MZ Guo, W Jin, L Chen, F Zhi… - Journal of Building …, 2022 - Elsevier
… This paper systematically investigated the influence of lithium citrate on the properties of … between lithium citrate and hydration products. The results showed that lithium citrate first …
Number of citations: 3 www.sciencedirect.com
M Assadi, C Janson, DJ Wang, O Goldfarb… - european journal of …, 2010 - Elsevier
… The rational for administering lithium citrate in Canavan disease derives from preliminary … We have previously reported the first clinical application of lithium citrate in a child with …
Number of citations: 60 www.sciencedirect.com
MDE Solsona, LL Fernández, EM Boquet… - Clinical …, 2012 - journals.lww.com
… Lithium citrate was initiated at a dosage of 45 mg/kg per day … and limited treatment options, lithium citrate may be a good … In our case report, lithium citrate was safe and well tolerated …
Number of citations: 22 journals.lww.com
NM Jovanovic, U Glavinic, M Ristanic… - Frontiers in …, 2022 - frontiersin.org
… p < 0.01; ***p < 0.001; Li-cit-5, group treated with 5 mM of lithium citrate; Li-cit-10, group treated with 10 mM of lithium citrate; OA, group treated with oxalic acid (positive control); C, …
Number of citations: 4 www.frontiersin.org
S Sun, S Yi, J Li, Z Ding, W Song… - ACS Applied Materials & …, 2023 - ACS Publications
… This study used lithium citrate (LC), a neutral salt, as the lubricant additive to EG, showing excellent lubrication performance on the amorphous carbon (aC) film. The robust …
Number of citations: 1 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.